

The Metabolic Journey of 5-Azacytosine-15N4: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Azacytosine-15N4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of 5-Azacytosine, with a focus on its isotopically labeled form, **5-Azacytosine-15N4**. The inclusion of the stable isotope $^{15}\text{N}_4$ serves as a powerful tool for tracing and quantifying the molecule's journey through the body, providing invaluable data for pharmacokinetic and pharmacodynamic studies. This document will delve into the absorption, distribution, metabolism, and excretion (ADME) of this crucial therapeutic agent, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved.

Absorption and Distribution: A Rapid Onset

Following administration, 5-Azacytidine, the ribonucleoside form of 5-Azacytosine, is rapidly absorbed and distributed throughout the body. Studies in cancer patients using radiolabeled 5-[4- ^{14}C]azacytidine have shown a multiphasic disappearance pattern from the plasma, with a beta-phase half-life ranging from 3.4 to 6.2 hours[1]. Subcutaneous administration results in rapid absorption, with peak plasma levels achieved within 30 minutes.

The distribution of 5-Azacytidine extends to various tissues, with concentrations in several organs exceeding those in the plasma. This indicates active tissue uptake, which is critical for its therapeutic effect.

Quantitative Tissue Distribution of ¹⁴C-Azacitidine Radioactivity in Rats

| Tissue | Concentration (µg eq/g or mL) at 1 hour post-dose (Subcutaneous) | Concentration (µg eq/g or mL) at 1 hour post-dose (Intravenous) |
|-------------|--|---|
| Spleen | 10.5 | 12.3 |
| Kidney | 8.7 | 9.8 |
| Liver | 5.4 | 6.1 |
| Bone Marrow | 4.2 | 5.5 |
| Plasma | 1.8 | 2.5 |

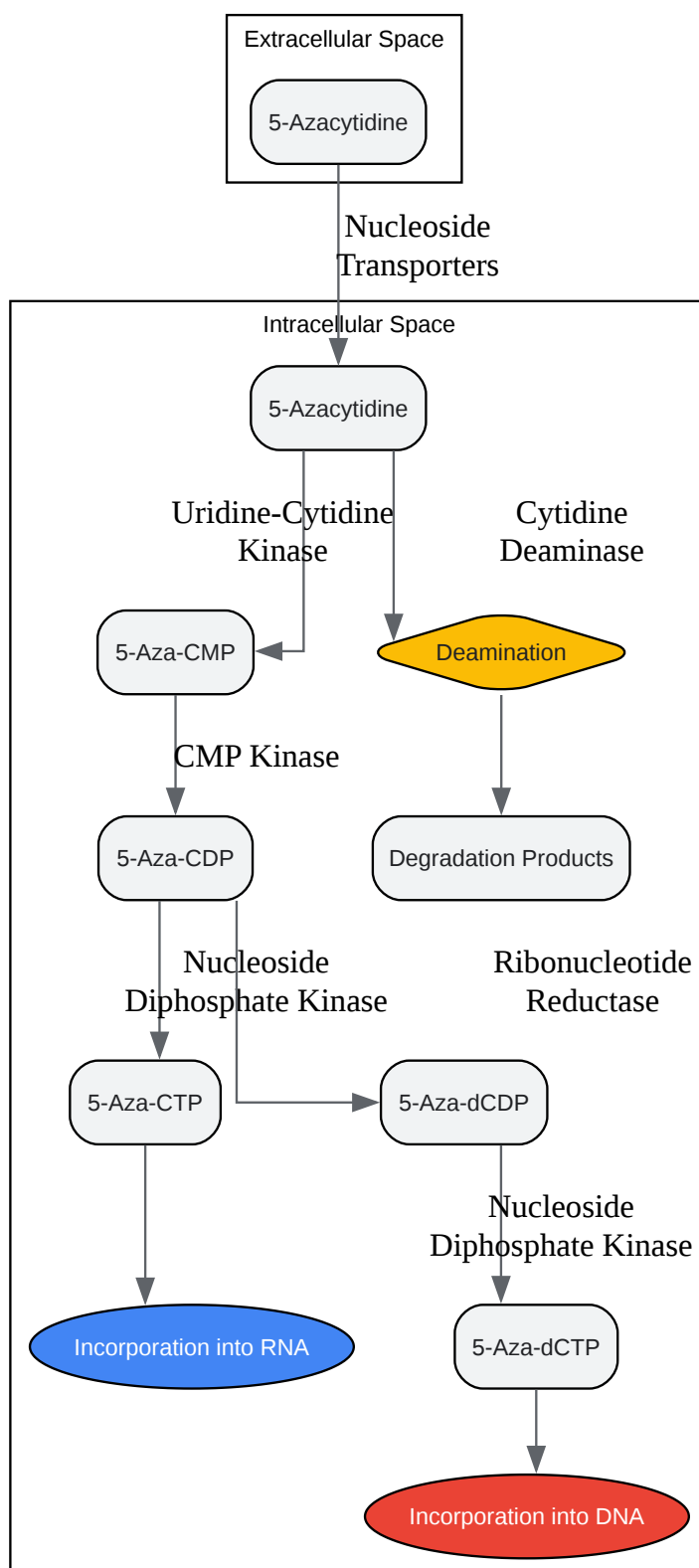
Data synthesized from studies in male Sprague-Dawley rats after a single dose of ¹⁴C-azacitidine[1].

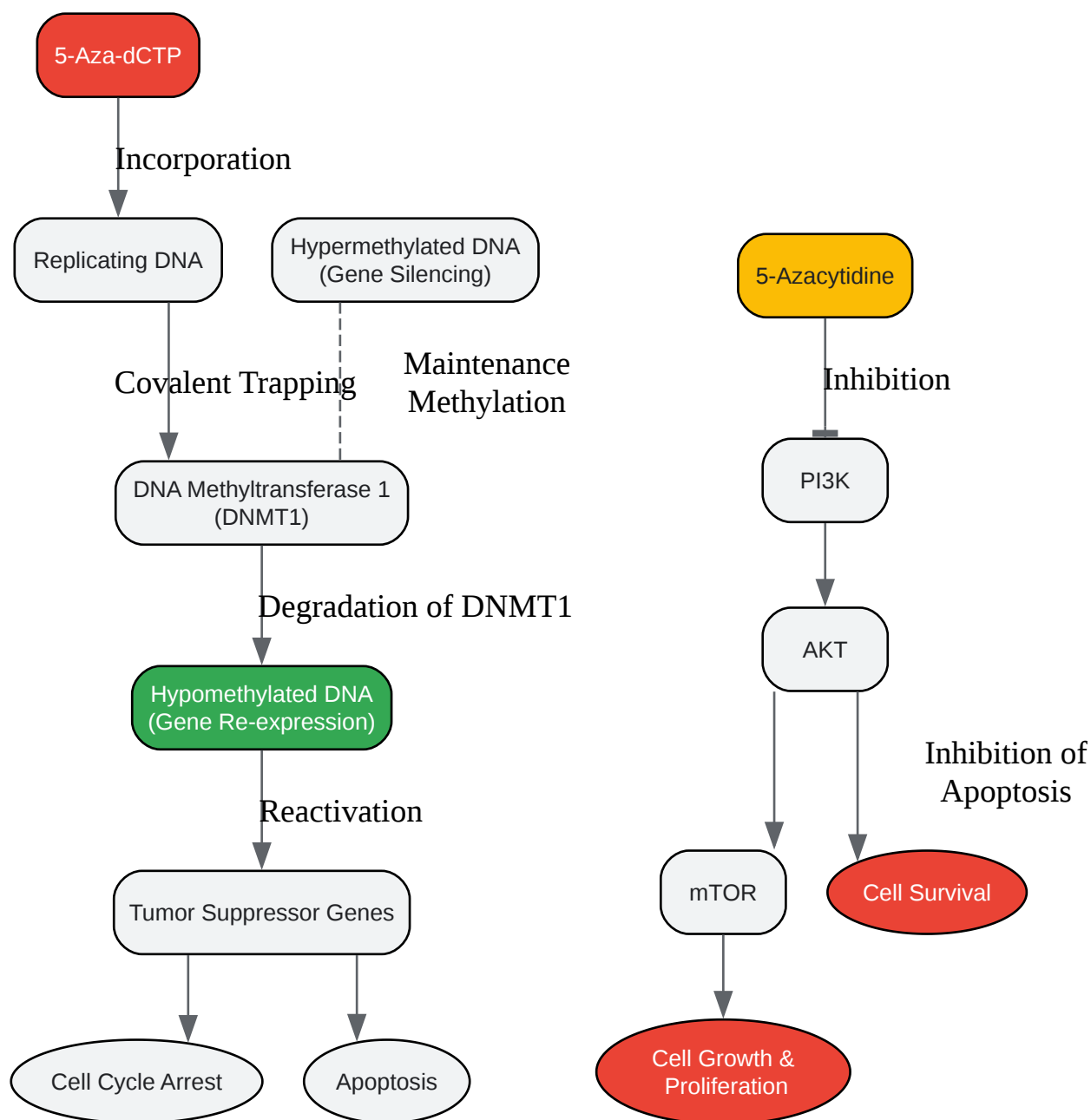
Notably, high concentrations of radioactivity are observed in the spleen, kidney, and liver[1]. The accumulation of radioactivity in blood cells increases over time, from 30 minutes to 48 hours post-administration[1]. The binding of azacitidine to serum protein is low, at less than 9% [1].

Cellular Uptake and Metabolism: The Path to Activity

The therapeutic efficacy of 5-Azacytosine is contingent on its cellular uptake and subsequent metabolic activation. As a nucleoside analog, it utilizes the body's natural nucleoside transport mechanisms to enter cells.

Experimental Workflow: Cellular Uptake and Metabolism of 5-Azacytosine





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References

- 1. Absorption, distribution and excretion of radioactivity by male rats after a single intravenous or subcutaneous dose of 14C-azacitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
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